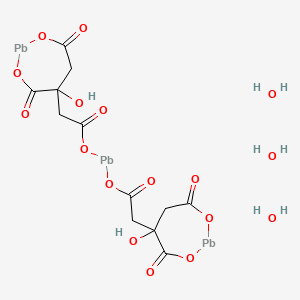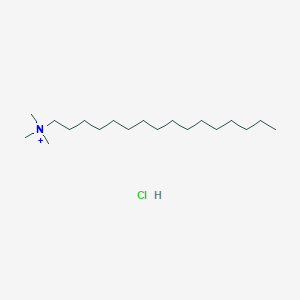
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by the presence of a dichlorophenyl group, a pyridinylmethylene group, and a hydrazinoacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenyl derivatives .
科学的研究の応用
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes in the metabolic pathways of parasites such as Leishmania and Plasmodium, leading to their death . Molecular docking studies have shown that it binds to the active sites of these enzymes, disrupting their normal function .
類似化合物との比較
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- This compound derivatives
- Hydrazine-coupled pyrazole derivatives
Uniqueness
This compound stands out due to its potent antileishmanial and antimalarial activities, which are superior to many standard drugs currently in use . Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
特性
CAS番号 |
477734-08-0 |
|---|---|
分子式 |
C14H10Cl2N4O2 |
分子量 |
337.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-11-2-1-10(7-12(11)16)19-13(21)14(22)20-18-8-9-3-5-17-6-4-9/h1-8H,(H,19,21)(H,20,22)/b18-8+ |
InChIキー |
KJCRJUBXHFKRGN-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=CC=NC=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=CC=NC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)












![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
